molecular formula C8H9ClN2S B7856884 C8H9ClN2S

C8H9ClN2S

Cat. No. B7856884
M. Wt: 200.69 g/mol
InChI Key: YODKSMUEAWFHIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

C8H9ClN2S is a useful research compound. Its molecular formula is C8H9ClN2S and its molecular weight is 200.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality C8H9ClN2S suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about C8H9ClN2S including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Catalytic Behavior in Polymerization : A study by Zhang et al. (2016) explored sodium 2-arylimino-8-quinolates, which are related to the chemical structure of C8H9ClN2S. They found these compounds exhibit good activities towards the ring-opening polymerization (ROP) of rac-lactide, resulting in amorphous polylactides with broad molecular weight distributions. This suggests potential applications in polymer synthesis and materials science (Zhang et al., 2016).

  • Carbon Allotropes and Nanotechnology : Studies on carbon allotropes, such as cyclo[18]carbon, highlight the potential of carbon-based molecules in various scientific fields. Rahman and Edvinsson (2020) discussed the chemical structure, potential applications, and challenges of this new carbon allotrope (Rahman & Edvinsson, 2020). Additionally, a study by Liu et al. (2017) on a metallic carbon phase called Hex-C18 suggested its use as an anode material for lithium-ion batteries, demonstrating its relevance in energy storage technology (Liu et al., 2017).

  • Photocatalysis and Environmental Applications : Ong et al. (2016) reviewed the use of graphitic carbon nitride (g-C3N4) in photocatalysis and environmental remediation. This includes its application in solar energy conversion and the decontamination of pollutants, highlighting the environmental significance of carbon-based compounds (Ong et al., 2016).

  • Molecular Devices and Electronics : Research into cyclo[18]carbon-based molecular devices by Zhang et al. (2020) showed diverse transport behaviors, indicating potential applications in next-generation molecular electronic devices (Zhang et al., 2020).

properties

IUPAC Name

2H-1,4-benzothiazin-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S.ClH/c9-8-5-11-7-4-2-1-3-6(7)10-8;/h1-4H,5H2,(H2,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YODKSMUEAWFHIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NC2=CC=CC=C2S1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-benzo[b][1,4]thiazin-3-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.